2-Amino-3-hydroxy-4,4-dimethylpentanoic acid
Description
2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS: 171866-72-1) is a non-proteinogenic α-amino acid characterized by a branched alkyl chain and hydroxyl functional group. Its molecular formula is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol. This compound exists in stereoisomeric forms, notably (2R,3S) and (2S,3R), as confirmed by X-ray crystallography and chiral synthesis studies . It is synthetically derived via asymmetric alkylation and fragmentation-recombination processes involving oxazolidinone intermediates, yielding enantiomerically pure forms . Applications include its use as a capping molecule in DNA-templated macrocycle libraries, enabling structural diversity in combinatorial chemistry .
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11) |
InChI Key |
DREONSBNBZFXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of suitable precursors using chiral catalysts. For instance, the use of chiral rhodium or ruthenium catalysts can facilitate the hydrogenation process, leading to the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, can be engineered to produce (2R,3S)-isocitric acid, which can then be converted to (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid through subsequent chemical reactions .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino alcohols .
Scientific Research Applications
Scientific Research Applications
2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has found numerous applications across various scientific disciplines.
Chemistry: It serves as a chiral building block in the synthesis of complex molecules and pharmaceuticals. The enantioselective synthesis of this compound typically involves chiral catalysts or auxiliaries to ensure correct stereochemistry. For example, Fmoc-protected Garner’s aldehyde can be used, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. Subsequent diastereoselective 1,4-addition reactions with lithium dialkylcuprates yield the desired amino acid.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions. Research indicates it can affect pathways related to neurotransmitter synthesis and modulation due to its structural properties. As an amino acid, this compound can participate in peptide bond formation to create peptides or proteins.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity. Studies have assessed the cytotoxic effects of FMoc-DMHA (a derivative of this compound) on various cancer cell lines, with results showing that certain concentrations led to apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes. Industrial production methods may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity, potentially using biocatalysts or engineered microbial strains for efficient production.
FMoc-DMHA Applications
FMoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (FMoc-DMHA) is a synthetic amino acid derivative commonly used in peptide synthesis due to its unique properties.
Peptide Synthesis: Its unique properties make it an excellent building block for synthesizing complex peptides. A study demonstrated the utility of FMoc-DMHA in synthesizing a peptide that exhibited enhanced stability and bioactivity compared to traditional amino acids. The incorporation of FMoc-DMHA allowed for better folding and interaction with target proteins.
Protein Interactions: It is used to study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes . The compound’s stereochemistry is crucial for its binding affinity and activity within these pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Q & A
What are the primary synthetic routes for 2-Amino-3-hydroxy-4,4-dimethylpentanoic acid, and how can reaction conditions be optimized for yield?
Level: Basic
Answer:
Synthesis typically involves precursors such as 2,4-dimethylpentan-1-ol or amino acid derivatives. Key steps include:
- Reduction and Amination: Introduce hydroxyl and amino groups via catalytic hydrogenation or enzymatic methods.
- Hydrate Formation: Intermediate hydrates (e.g., 3-Amino-4,4-dimethylpentanoic acid hydrate) are stabilized under controlled pH and temperature (mp 223–225°C) .
- Purification: Use recrystallization or chromatography to isolate the compound.
Optimization Strategies: - Adjust reaction solvents (e.g., methanol or acetic acid) to improve solubility.
- Monitor stereochemistry using chiral catalysts to avoid racemization .
- Validate purity via melting point analysis and HPLC .
How is the stereochemical configuration of this compound determined, and what techniques validate its enantiomeric purity?
Level: Basic
Answer:
The compound’s stereochemistry is critical for biological interactions. Methods include:
- X-ray Crystallography: ORTEP-3 software generates 3D molecular models to confirm the (2R,3S) or (2S,3R) configuration .
- Chiral HPLC: Separates enantiomers using columns like Chiralpak® IA/IB.
- Optical Rotation: Measures specific rotation ([α]D) to compare with reference standards.
- NMR Spectroscopy: - and -NMR distinguish diastereomers via coupling constants and chemical shifts .
What methodologies are employed to analyze the compound's role in biological systems, particularly in enzyme inhibition or receptor interactions?
Level: Advanced
Answer:
- Enzyme Assays: Test inhibition of leucine 2,3-aminomutase (linked to L-leucine metabolism) using spectrophotometric methods to monitor cofactor depletion .
- Receptor Binding Studies: Radiolabeled ligands or surface plasmon resonance (SPR) quantify affinity for targets like GABA receptors.
- Metabolic Profiling: LC-MS/MS identifies metabolites in cell lysates or serum, comparing synthetic vs. natural sources (e.g., plant extracts) .
- Computational Docking: Molecular dynamics simulations predict binding modes using software like AutoDock Vina .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Level: Advanced
Answer:
Contradictions often arise from:
- Source Variability: Synthetic vs. natural (e.g., plant-derived) samples may differ in stereochemical purity .
- Assay Conditions: pH, temperature, or cofactors (e.g., NAD) alter enzyme kinetics.
Resolution Strategies: - Standardize Protocols: Use validated reference materials (e.g., PubChem CID 336182-14-0) .
- Cross-Validate with Orthogonal Methods: Combine SPR, ITC, and cellular assays to confirm activity.
- Control Stereochemistry: Report enantiomeric excess (ee) via chiral chromatography .
What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?
Level: Advanced
Answer:
Challenges:
- Hydroscopicity: Hydrate forms (e.g., CHNO·nHO) complicate mass spectrometry .
- Thermal Decomposition: Degradation at high temps requires gentle ionization (e.g., ESI-MS).
Solutions: - Dynamic Vapor Sorption (DVS): Quantify hydrate stability under varying humidity.
- Low-Temp XRD: Resolve crystal structures without thermal damage .
- Stability-Indicating Assays: Use accelerated aging studies to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
